2-Bromo-3-chlorobenzoic acid
Overview
Description
2-Bromo-3-chlorobenzoic acid is a halogenated aromatic compound. Research in this area mainly focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The ortho-metalation of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides at low temperatures leads to the formation of lithium 3-chloro/bromo-2-lithiobenzoates. These can then be converted into a variety of 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).
- Gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes is another method. This process is highly diastereoselective and involves a 1,2-acyloxy migration (Wang, Lu, & Zhang, 2010).
Molecular Structure Analysis
- The molecular structure of similar halogenated benzonitriles, like 4-bromo-2,6-dichlorobenzonitrile, reveals a typical arrangement of halogen atoms around the benzene ring, often showing interesting intermolecular interactions (Britton, 1997).
Chemical Reactions and Properties
- 2-Bromo-3-chlorobenzoic acid can participate in various chemical reactions, including Diels-Alder and cross-coupling reactions, highlighting its versatility in organic synthesis (Wang, Lu, & Zhang, 2010).
Physical Properties Analysis
- The physical properties of halogenated benzoic acids and their derivatives are often characterized by their solid-state structures, melting points, and boiling points, as seen in studies of related compounds (Xiaojun, 2005).
Scientific Research Applications
-
Pharmaceutical Chemistry
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
- Results : The process resulted in a significant cost reduction and was successfully scaled up .
-
Organic Synthesis
- Pharmaceutical Chemistry
- Application : A technology of chlorobenzoic acid and chlorobenzoate, which is applied in the preparation of carboxylic acid nitrile, carboxylate, organic compound, etc .
- Results : This technology can solve the problems of high raw material cost, complicated operation, and many by-products, and achieve the goal of inhibiting the formation of by-products, the improvement of yield and purity, and the effect of cheap and easy-to-obtain raw materials .
Safety And Hazards
When handling 2-Bromo-3-chlorobenzoic acid, it is important to avoid contact with skin and eyes, and not to breathe in the dust6. Ingestion should also be avoided, and immediate medical assistance should be sought if swallowed6. The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed6.
Future Directions
The future directions of 2-Bromo-3-chlorobenzoic acid are not readily available from the search results.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
2-bromo-3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHNMNGOHVILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275016 | |
Record name | 2-bromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chlorobenzoic acid | |
CAS RN |
56961-26-3 | |
Record name | 2-bromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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